3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol
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Overview
Description
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chloropyridine ring and an isopropylamino group attached to a propanol backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(tert-butylamino)propan-1-ol
Uniqueness
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the isopropylamino group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C11H17ClN2O |
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Molecular Weight |
228.72 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H17ClN2O/c1-8(2)14-10(5-7-15)9-4-3-6-13-11(9)12/h3-4,6,8,10,14-15H,5,7H2,1-2H3 |
InChI Key |
FYHLFHWLVDWMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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